2-[(4-Aminophenyl)methylene]hydrazinecarbothioamide
Description
p-Aminobenzaldehyde thiosemicarbazone is a thiosemicarbazone derivative characterized by a benzaldehyde core substituted with an amino group (-NH₂) at the para position, conjugated to a thiosemicarbazide moiety. Its molecular formula is C₈H₁₀N₄S, with a molecular weight of 194.26 g/mol. The compound exhibits planar geometry due to the conjugation between the aromatic ring and the thiosemicarbazone chain, enabling interactions with biological targets and metal ions .
Thiosemicarbazones are renowned for their diverse bioactivities, including antitumor, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
[(4-aminophenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,9H2,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZDHHBMWNLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221908 | |
| Record name | 2-[(4-Aminophenyl)methylene]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-91-1 | |
| Record name | 2-[(4-Aminophenyl)methylene]hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6957-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Aminophenyl)methylene]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOBENZALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-aminobenzaldehyde thiosemicarbazone typically involves the condensation reaction between p-aminobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for p-aminobenzaldehyde thiosemicarbazone are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: p-Aminobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-aminobenzaldehyde thiosemicarbazone involves its ability to chelate metal ions, which can disrupt various biological processes. For instance, in cancer cells, the compound can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Key Insights :
- Electron-donating groups (-NH₂, -OH) enhance tyrosinase inhibition by stabilizing enzyme-ligand interactions .
- Heterocyclic analogs (e.g., pyridine derivatives) show superior antitumor activity, likely due to improved solubility and DNA intercalation .
- Bulky substituents (-N(CH₃)₂) improve metal-binding selectivity, as seen in palladium(II) spectrophotometric assays .
Antitumor Efficacy
- p-Aminobenzaldehyde thiosemicarbazone: Limited direct data, but structurally similar pyridine analogs (e.g., 3-aminopyridine-2-carboxaldehyde thiosemicarbazone) exhibit % T/C values >240 in L1210 leukemia models, with 60% long-term survival at 40 mg/kg .
- Isoquinoline derivatives: 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone shows % T/C = 177, highlighting the role of extended aromatic systems in DNA targeting .
Enzyme Inhibition
- Tyrosinase : p-Hydroxybenzaldehyde thiosemicarbazone (IC₅₀ = 0.76 μM) outperforms p-methoxy derivatives (IC₅₀ = 2.62 μM), suggesting polar groups (-OH > -OCH₃) enhance inhibition .
- Dihydrofolate reductase (DHFR) : Pyrrolidine/piperidine-derived thiosemicarbazones (e.g., 4-pyrrolidinylbenzaldehyde derivatives) show IC₅₀ values <10 μM, with aromatic R groups critical for activity .
Physicochemical Properties
Key Insights :
- Solubility : Pyridine derivatives exhibit superior solubility in polar solvents, aiding bioavailability .
- Metal complexes : Pt(II) thiosemicarbazone complexes form stable five-membered rings, enhancing antitumor activity via DNA crosslinking .
Mechanistic Differences
- Antitumor Activity: Pyridine- and isoquinoline-based thiosemicarbazones inhibit ribonucleoside diphosphate reductase, blocking DNA synthesis . In contrast, benzaldehyde derivatives may act via reactive oxygen species (ROS) generation .
- Enzyme Inhibition: p-Aminobenzaldehyde thiosemicarbazone likely exhibits mixed-type reversible inhibition (akin to p-hydroxy/methoxy analogs), where the -NH₂ group hydrogen-bonds to tyrosinase active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
